molecular formula C11H8Cl2N2O2 B180526 Ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate CAS No. 127094-57-9

Ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate

Cat. No. B180526
M. Wt: 271.1 g/mol
InChI Key: IEMYKIJFCCTLTH-UHFFFAOYSA-N
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Description

“Ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate” is a chemical compound with the molecular formula C11H8Cl2N2O2 . It has an average mass of 271.099 Da and a monoisotopic mass of 269.996277 Da .


Synthesis Analysis

The synthesis of 1,5-naphthyridine derivatives, which includes “Ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate”, has been covered in various studies . Some of the well-known classical synthetic protocols used for the construction of the main 1,5-naphthyridine scaffold include Friedländer, Skraup, Semmlere-Wolff, and hetero-Diels-Alder .


Molecular Structure Analysis

The molecular structure of “Ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate” consists of 11 carbon atoms, 8 hydrogen atoms, 2 chlorine atoms, 2 nitrogen atoms, and 2 oxygen atoms .


Chemical Reactions Analysis

The reactivity of 1,5-naphthyridine derivatives, including “Ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate”, with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes has been studied .


Physical And Chemical Properties Analysis

“Ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate” has a density of 1.4±0.1 g/cm3, a boiling point of 356.2±37.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C . It has an enthalpy of vaporization of 60.1±3.0 kJ/mol and a flash point of 169.2±26.5 °C . The compound has an index of refraction of 1.624 and a molar refractivity of 66.5±0.3 cm3 .

Scientific Research Applications

  • Synthesis of Naphthyridine Derivatives : Ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate is used as a precursor in the synthesis of various naphthyridine derivatives. These derivatives have been explored for their potential antibacterial properties and as intermediates in organic synthesis (Kiely, 1991).

  • Antimalarial Research : Compounds derived from ethyl 3-aminopyridine-2-carboxylate, which include 2,4-dichloro-1,5-naphthyridine derivatives, were studied for their antimalarial activity. However, these compounds showed no significant activity compared to standard treatments in preliminary in vivo screenings (Barlin & Tan, 1984).

  • Synthesis of 4-Substituted and 6-Substituted 1,6-Naphthyridin-5(6H)-ones : Ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate has been utilized in the synthesis of various substituted 1,6-naphthyridin-5(6H)-ones, which are important for pharmaceutical applications and chemical research (Balogh et al., 2009).

  • Development of Ethyl Canthinone-1-carboxylates : This compound has been used in the synthesis of ethyl canthinone-1-carboxylates, which are of interest due to their potential biological activities. The synthesis involves a three-step process, including a Pd-catalyzed Suzuki-Miyaura coupling and a Cu-catalyzed amidation reaction (Ioannidou et al., 2011).

  • Role in Antibacterial Research : The compound has been involved in the synthesis of pyridone-carboxylic acids, which are studied for their antibacterial properties. These compounds have shown enhanced in vitro activity against certain bacteria, including Pseudomonas aeruginosa (Hirose et al., 1982).

  • Application in Organic Synthesis : It has been utilized in the synthesis of various organic compounds, including 5-arylanthra[2,1-c][2,7]naphthyridine derivatives. The synthesis process benefits from mild reaction conditions and good yields (Jiang, Wang, & Wang, 2012).

properties

IUPAC Name

ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2O2/c1-2-17-11(16)6-5-14-7-3-4-8(12)15-10(7)9(6)13/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEMYKIJFCCTLTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=NC2=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70561193
Record name Ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70561193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate

CAS RN

127094-57-9
Record name Ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70561193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate
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Ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate
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Ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate
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Ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate

Citations

For This Compound
1
Citations
PA Adapted from Allegretti, TM Horton… - … OF BETA CELL …, 2020 - search.proquest.com
2.1 Abstract Small molecule stimulation of β-cell regeneration has emerged as a promising therapeutic strategy for diabetes. Although chemical inhibition of dual specificity tyrosine-…
Number of citations: 0 search.proquest.com

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